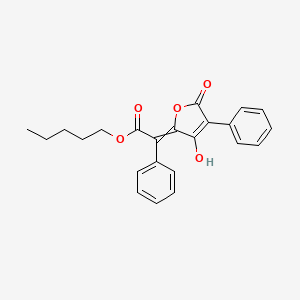
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate is a complex organic compound characterized by its unique furan ring structure
Preparation Methods
The synthesis of Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the phenyl groups and the pentyl ester. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure but differ in their substituents.
Phenyl esters: These compounds have phenyl groups and ester functionalities but may have different core structures
Properties
CAS No. |
6281-86-3 |
|---|---|
Molecular Formula |
C23H22O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
pentyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C23H22O5/c1-2-3-10-15-27-22(25)19(17-13-8-5-9-14-17)21-20(24)18(23(26)28-21)16-11-6-4-7-12-16/h4-9,11-14,24H,2-3,10,15H2,1H3 |
InChI Key |
WVOOEVVZLKVLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















